

(R)-3-Aminopentanoic Acid: A Technical Guide to Safety and Handling

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Compound of Interest

Compound Name: (R)-3-Aminopentanoic acid

Cat. No.: B141092

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For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminopentanoic acid, a non-proteinogenic β -amino acid, is a valuable building block in pharmaceutical and chemical research. Its incorporation into peptidomimetics can enhance proteolytic stability and biological activity, making it a compound of interest in drug development.[1][2][3] This guide provides an in-depth overview of the safety, handling, and key experimental considerations for this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of **(R)-3-Aminopentanoic acid** is presented in Table 1. This data is essential for understanding its behavior in experimental settings.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₁ NO ₂	[4]
Molecular Weight	117.15 g/mol	[4]
Appearance	White to off-white solid	[4]
Solubility	Soluble in water	[4]
CAS Number	131347-76-7	[4]

Safety and Hazard Information

(R)-3-Aminopentanoic acid is classified as a hazardous substance. Adherence to safety guidelines is crucial to minimize risk.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classification for **(R)-3-Aminopentanoic acid** is summarized in Table 2.

Hazard Class	Category
Skin corrosion/irritation	2
Serious eye damage/eye irritation	2A
Specific target organ toxicity – single exposure (respiratory tract irritation)	3

Hazard and Precautionary Statements

Based on the GHS classification, the following hazard (H) and precautionary (P) statements apply:

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P271: Use only outdoors or in a well-ventilated area.

- P280: Wear protective gloves/ eye protection/ face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P312: Call a POISON CENTER or doctor if you feel unwell.
- P332 + P313: If skin irritation occurs: Get medical advice/attention.
- P337 + P313: If eye irritation persists: Get medical advice/attention.
- P362 + P364: Take off contaminated clothing and wash it before reuse.
- P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
- P405: Store locked up.
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols

Detailed experimental protocols are essential for the safe and effective use of **(R)-3-Aminopentanoic acid**. The following sections provide methodologies for its synthesis and incorporation into peptides.

Enantioselective Synthesis of a β -Amino Acid (General Procedure)

While a specific protocol for the synthesis of **(R)-3-Aminopentanoic acid** was not found in the literature, a general and widely cited method for the enantioselective synthesis of β -amino acids can be adapted.^[5] This procedure involves the diastereoselective addition of an organocuprate to a chiral N-enoyl oxazolidinone, followed by hydrolysis.

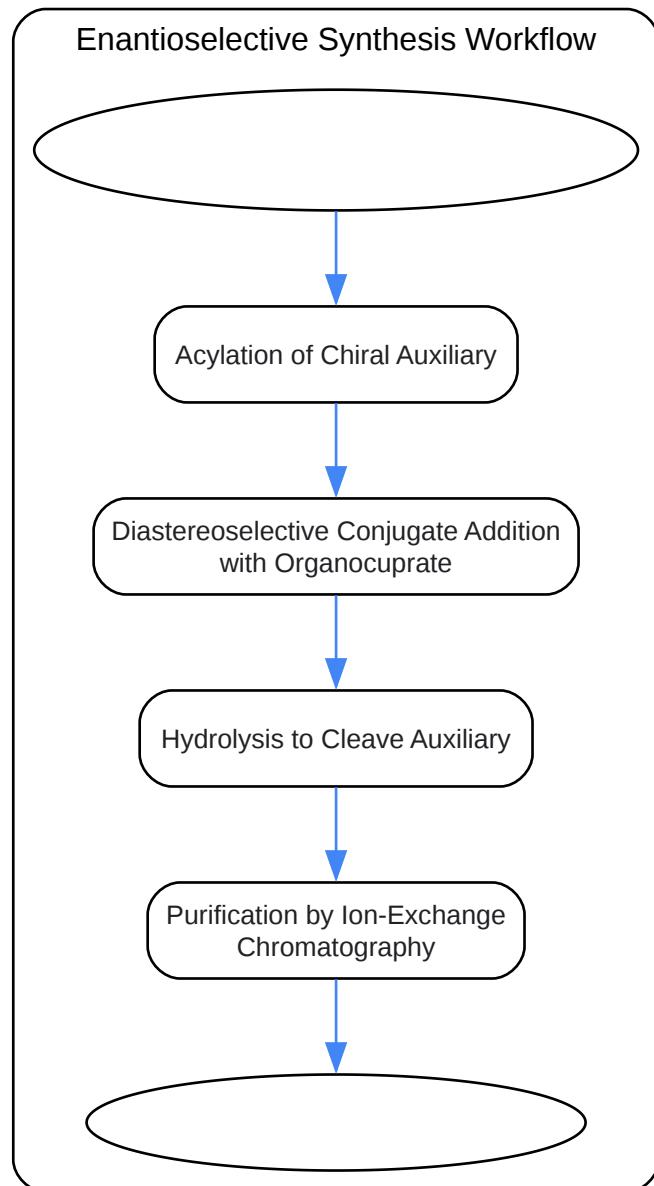
Materials:

- Chiral oxazolidinone auxiliary
- Acryloyl chloride
- Triethylamine
- Organocuprate reagent (e.g., lithium diethylcuprate)
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid
- Sodium hydroxide
- Dowex 50W-X8 resin[5]
- Standard laboratory glassware and purification apparatus

Procedure:

- Acylation of the chiral auxiliary: The chiral oxazolidinone is acylated with acryloyl chloride in the presence of triethylamine to form the N-enoyl oxazolidinone.
- Conjugate addition: The N-enoyl oxazolidinone is reacted with the appropriate organocuprate reagent in anhydrous THF at low temperature (e.g., -78 °C). This step introduces the ethyl group at the β -position.
- Hydrolysis: The resulting product is hydrolyzed with aqueous acid (e.g., HCl) to cleave the chiral auxiliary and yield the crude β -amino acid.
- Purification: The crude product is purified by ion-exchange chromatography using Dowex 50W-X8 resin to afford the pure **(R)-3-Aminopentanoic acid**.[5]

Below is a diagram illustrating the general workflow for this synthesis.



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General workflow for the enantioselective synthesis of a β -amino acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

(R)-3-Aminopentanoic acid can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.^{[1][6][7][8]} The following is a general procedure based on the widely used Fmoc/tBu strategy.

Materials:

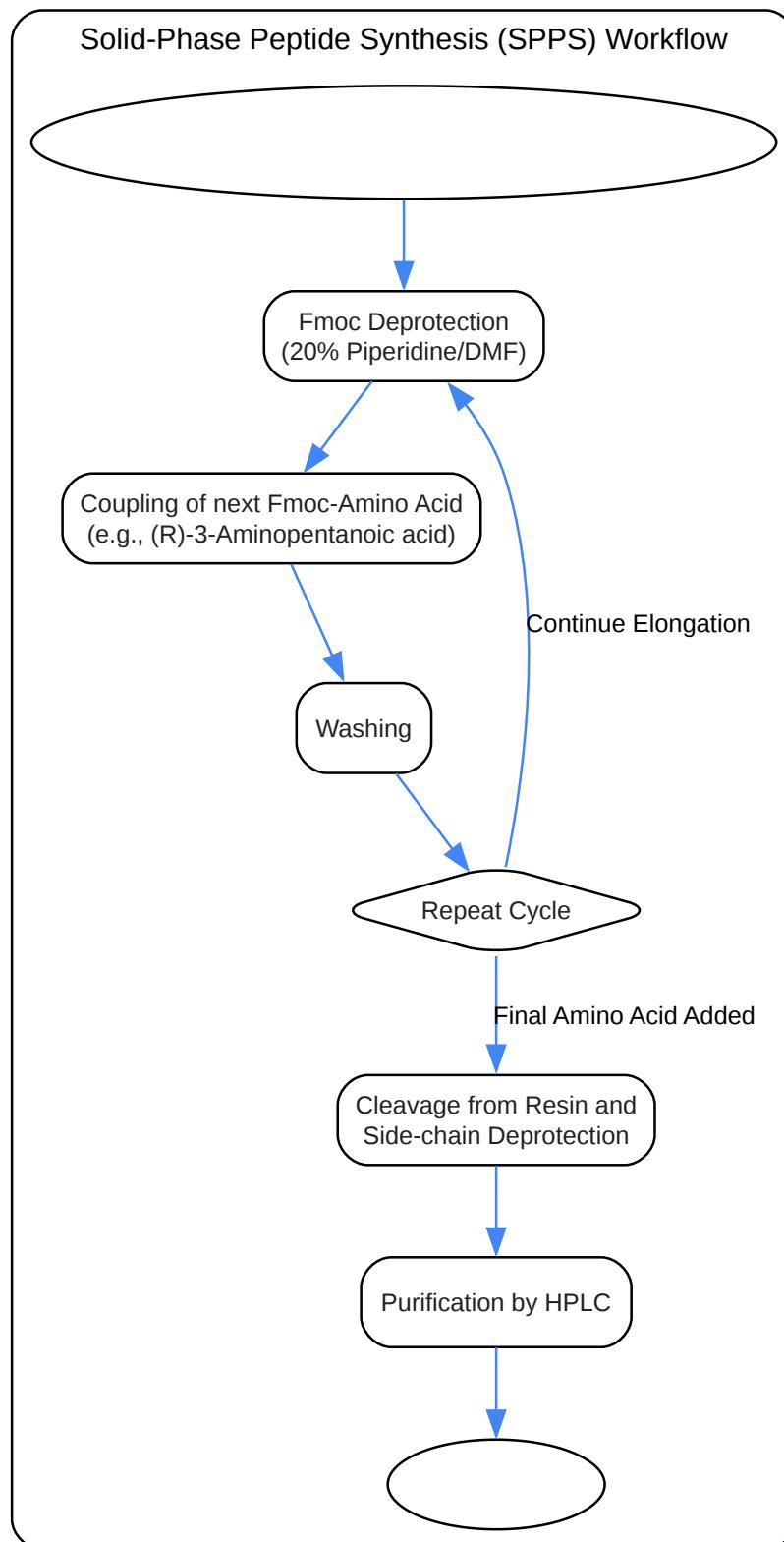
- Rink Amide resin (or other suitable solid support)
- Fmoc-protected **(R)-3-Aminopentanoic acid**
- Other required Fmoc-protected α -amino acids
- Coupling reagents (e.g., HBTU, HOBr)
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Solvents (DMF, DCM)
- Cleavage cocktail (e.g., TFA/TIS/H₂O)
- Diethyl ether
- HPLC for purification

Procedure:

- Resin swelling: The solid support is swelled in a suitable solvent like DMF.
- Fmoc deprotection: The Fmoc protecting group of the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
- Amino acid coupling: The Fmoc-protected **(R)-3-Aminopentanoic acid** is activated with coupling reagents and a base and then added to the resin to form the peptide bond.
- Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
- Repeat: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
- Cleavage and deprotection: Once the desired peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.

- Precipitation and purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by reverse-phase HPLC.[9]

The general workflow for SPPS is depicted in the following diagram.



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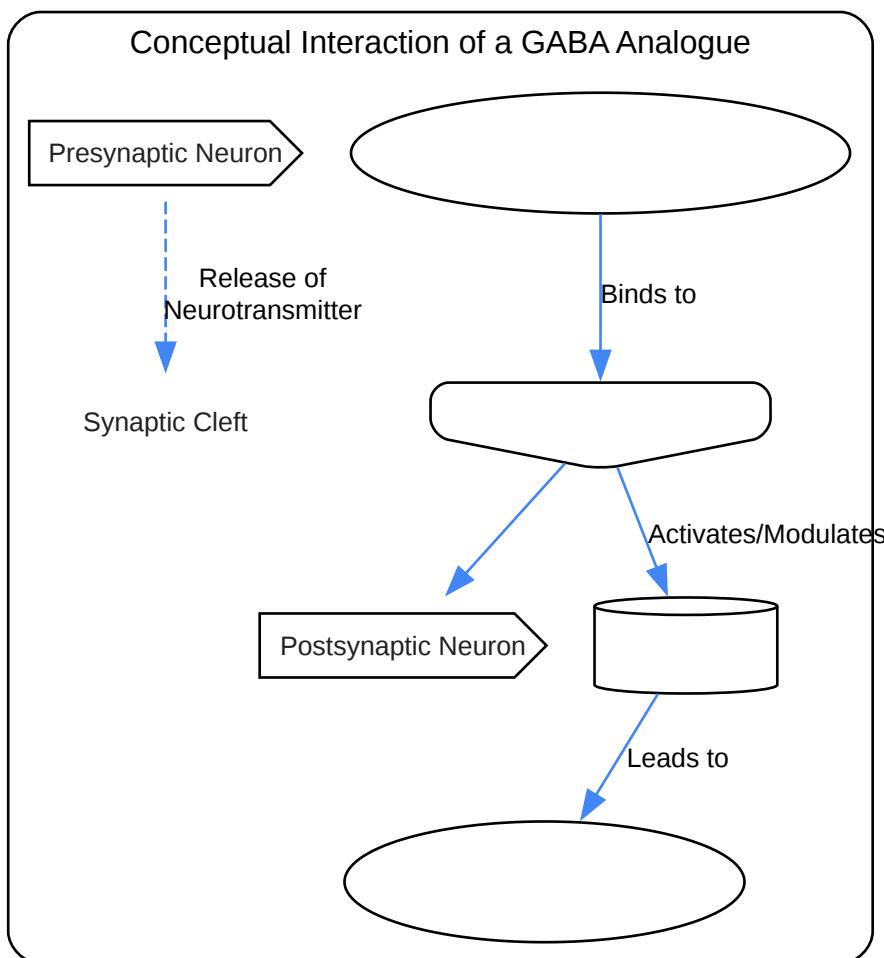
General workflow for incorporating an amino acid into a peptide via SPPS.

Biological Context and Potential Signaling Interactions

While specific signaling pathways directly modulated by **(R)-3-Aminopentanoic acid** are not well-documented in publicly available literature, its structural similarity to the neurotransmitter γ -aminobutyric acid (GABA) suggests it may act as a GABA analogue.^[10] GABA analogues are compounds that can interact with GABA receptors, which are crucial components of the central nervous system's inhibitory signaling.

The general mechanism of a GABA analogue involves binding to GABA receptors (GABA-A or GABA-B), which can either mimic the effect of GABA (agonist) or block its effect (antagonist). This interaction can modulate neuronal excitability. The related compound, 4-aminopentanoic acid, has been shown to act as a false neurotransmitter in the GABAergic system.^[11]

The diagram below illustrates the general concept of a GABA analogue interacting with a postsynaptic GABA receptor.



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Conceptual diagram of a GABA analogue interacting with a postsynaptic receptor.

The incorporation of β -amino acids like **(R)-3-Aminopentanoic acid** into peptides can also lead to the formation of stable secondary structures, which can be designed to interact with specific biological targets.^[2] This makes them valuable tools in the development of novel therapeutics with improved pharmacokinetic properties.^{[1][2][3]}

Conclusion

(R)-3-Aminopentanoic acid is a compound with significant potential in medicinal chemistry and drug development. Proper understanding of its safety and handling procedures is paramount for its use in a research setting. While specific biological signaling pathways remain

an area for further investigation, its role as a β -amino acid and potential GABA analogue provides a strong basis for its continued exploration in the design of novel bioactive molecules.

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